molecular formula C10H15N B1322919 N-Methyl-2-(p-tolyl)ethanamine CAS No. 229621-74-3

N-Methyl-2-(p-tolyl)ethanamine

Cat. No.: B1322919
CAS No.: 229621-74-3
M. Wt: 149.23 g/mol
InChI Key: ZTXWGLLWOCJFOW-UHFFFAOYSA-N
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Description

N-Methyl-2-(p-tolyl)ethanamine: is an organic compound with the chemical formula C10H15N. It is also known as N-methyl-phenethylamine. This compound belongs to the amphetamine class and is characterized by a benzene ring and an ethyl chain. It is a chiral compound and exists as two enantiomers .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N-Methyl-2-(p-tolyl)ethanamine is through reductive amination. This involves the reaction of p-tolualdehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Alkylation of Amines: Another method involves the alkylation of 2-(p-tolyl)ethanamine with methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methyl-2-(p-tolyl)ethanamine can undergo oxidation reactions, typically forming N-methyl-2-(p-tolyl)acetaldehyde.

    Reduction: The compound can be reduced to form N-methyl-2-(p-tolyl)ethanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: N-Methyl-2-(p-tolyl)ethanamine is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.

Biology and Medicine: In biological research, this compound is studied for its potential effects on neurotransmitter systems due to its structural similarity to amphetamines. It is also investigated for its potential therapeutic applications in treating certain neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments .

Mechanism of Action

N-Methyl-2-(p-tolyl)ethanamine exerts its effects primarily by interacting with neurotransmitter systems in the brain. It acts as a central nervous system stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This interaction occurs through the inhibition of monoamine oxidase and the promotion of neurotransmitter release from presynaptic neurons .

Comparison with Similar Compounds

    Phenethylamine: Similar in structure but lacks the methyl group on the nitrogen atom.

    Amphetamine: Similar in structure but has an additional alpha-methyl group.

Uniqueness: N-Methyl-2-(p-tolyl)ethanamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other compounds in the amphetamine class. Its chiral nature also allows for the study of enantiomer-specific effects .

Biological Activity

N-Methyl-2-(p-tolyl)ethanamine, also known as 2-(p-tolyl)-N-methyl-ethanamine, is a compound that has garnered attention in various biological studies due to its potential pharmacological activities. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H15NC_{10}H_{15}N. The structure consists of a p-tolyl group attached to a methylated ethylamine backbone. This structural configuration is significant as it influences the compound's interaction with biological targets.

This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. It is structurally related to amphetamines, suggesting potential stimulant properties. Research indicates that compounds with similar structures can modulate the release and uptake of neurotransmitters such as dopamine and norepinephrine, which are critical in mood regulation and cognitive functions.

Neurotransmitter Interaction

  • Dopaminergic Activity : Studies suggest that this compound may enhance dopaminergic transmission, potentially leading to increased alertness and mood elevation.
  • Serotonergic Effects : There is preliminary evidence indicating that this compound might also interact with serotonergic pathways, which could influence anxiety and depression-related behaviors.

Pharmacological Effects

The pharmacological effects of this compound have been explored in several studies:

  • Stimulant Effects : Animal models have shown that this compound can produce stimulant-like effects similar to those of amphetamines. It may increase locomotor activity and induce hyperactivity in rodents.
  • Potential Therapeutic Uses : Given its influence on neurotransmitter systems, there is interest in the potential use of this compound in treating conditions such as ADHD or depression. However, more clinical research is needed to establish efficacy and safety.
  • Toxicological Studies : Safety assessments have indicated that while the compound shows promise, high doses may lead to adverse effects such as increased heart rate and anxiety.

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Study on Behavioral Effects : In a controlled study involving rodents, administration of this compound resulted in significant increases in exploratory behavior and reduced anxiety-like responses compared to control groups. This suggests potential anxiolytic properties alongside stimulant effects.
  • Neurochemical Analysis : A study utilizing microdialysis techniques demonstrated that this compound could significantly increase extracellular levels of dopamine in specific brain regions associated with reward and motivation.

Data Tables

Study Methodology Findings
Rodent Behavioral StudyAdministration of varying dosesIncreased locomotor activity; reduced anxiety-like behavior
Neurochemical AnalysisMicrodialysis in rodentsElevated dopamine levels post-administration
Toxicological AssessmentHigh-dose administrationIncreased heart rate; potential for anxiety

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Methyl-2-(p-tolyl)ethanamine, and what analytical techniques confirm its purity?

  • Methodological Answer :

  • Synthesis : Reductive amination of 2-(p-tolyl)ethanamine (CAS 3261-62-9) with formaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) is a common route . Alternative alkylation methods using methyl halides or Mitsunobu reactions may also apply, depending on substrate compatibility.
  • Purity Confirmation :
  • NMR : 1H/13C NMR to verify methyl group incorporation and aromatic proton environments (e.g., δ 2.3 ppm for methyl on toluene, δ 2.5–3.0 ppm for N-methyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected m/z: 163.14 for C10H15N) .
  • HPLC : Reverse-phase chromatography with UV detection to assess purity (>98%) and identify byproducts .

Q. How is the crystal structure of this compound determined, and which software is recommended for refinement?

  • Methodological Answer :

  • X-ray Diffraction : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and stereochemistry.
  • Refinement : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks . For example, SHELXL can refine torsional angles between the toluene ring and ethylamine chain to <1° deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for this compound derivatives?

  • Methodological Answer :

  • Stereochemical Analysis : Chiral HPLC or SFC (supercritical fluid chromatography) with amylose/cyclodextrin columns to separate enantiomers, as racemic mixtures may exhibit conflicting bioactivity .
  • Receptor Binding Assays : Radioligand displacement studies (e.g., using 3H-labeled ligands) to quantify affinity variations caused by substituent positioning (e.g., para-methyl vs. pyridyl analogs) .
  • Metabolic Stability : LC-MS/MS to assess hepatic microsomal degradation rates, which may explain discrepancies in in vivo vs. in vitro efficacy .

Q. What methodologies are effective in analyzing trace impurities in this compound samples?

  • Methodological Answer :

  • Impurity Profiling :
  • LC-HRMS : Hyphenated techniques (e.g., LC-QTOF) identify impurities at <0.1% levels by matching fragmentation patterns to reference standards (e.g., EP/Ph. Eur. guidelines) .
  • Synthesis Byproducts : Monitor for N,N-dimethyl analogs (from over-alkylation) or oxidation products (e.g., N-oxide derivatives) using ion-pair chromatography .
  • Quantification : Use certified reference materials (CRMs) for impurities (e.g., 2-(p-tolyl)ethanamine) as internal calibrants .

Q. How can this compound be leveraged in catalytic systems or as a ligand in coordination chemistry?

  • Methodological Answer :

  • Ligand Design : The tertiary amine group can coordinate to transition metals (e.g., Co, Pd) for catalytic cycles. For example, cobalt-porphyrin complexes (as in ) enable C–H amination via radical intermediates .
  • Mechanistic Studies :
  • EPR Spectroscopy : Detect metal-centered radicals during catalytic turnover.
  • Kinetic Isotope Effects (KIEs) : Compare kH/kD values to distinguish hydrogen-atom transfer (HAT) vs. electron-transfer mechanisms .

Properties

IUPAC Name

N-methyl-2-(4-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9-3-5-10(6-4-9)7-8-11-2/h3-6,11H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXWGLLWOCJFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628793
Record name N-Methyl-2-(4-methylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229621-74-3
Record name N,4-Dimethylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229621-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-2-(4-methylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9.2 g of methylamine are condensed at −20° C. into a solution of 5.8 g of 2-p-tolylethyl tosylate in 15 ml of abs. tetrahydrofuran and the mixture is stirred overnight at room temperature in a pressure vessel. After the pressure vessel has been opened at −20° C., it is allowed to come to room temperature in order to allow excess methylamine to evaporate. The reaction solution is taken up in ether, washed with water and saturated sodium chloride solution, dried over magnesium sulphate and concentrated to dryness in vacuo. 5.39 g of methyl-(2-p-tolylethyl)amine are obtained, which is reacted further as a crude product.
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